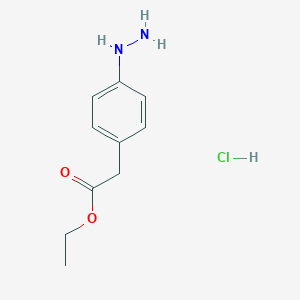

Ethyl (4-hydrazinophenyl)acetate hydrochloride

説明

科学的研究の応用

Chemical Synthesis and Process Intensification

Ethyl acetate is widely used as a solvent in paints, coatings, resins, and flavors. Techniques for its production, such as reactive distillation and microwave reactive distillation, are explored for process intensification, offering potential insights into the synthesis and applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in similar chemical processes (Patil & Gnanasundaram, 2020).

Toxicology and Environmental Impact

Studies on the environmental impact and toxicology of chemicals provide essential information on safety and handling requirements. For example, the toxicity and environmental fate of ionic liquids, including 1-ethyl-3-methylimidazolium acetate, are scrutinized to predict and control their environmental consequences, hinting at the significance of understanding similar aspects for Ethyl (4-hydrazinophenyl)acetate hydrochloride (Ostadjoo et al., 2018).

Antioxidant Properties

Research into the antioxidant capacity of various compounds, such as the ABTS/PP decolorization assay, helps in understanding the reaction pathways and antioxidant capacity of chemical compounds. This area might suggest potential antioxidant applications for Ethyl (4-hydrazinophenyl)acetate hydrochloride (Ilyasov et al., 2020).

Adhesive Techniques in Prosthodontics

The development of adhesive techniques for dental applications, including the use of ethyl acetate, could indicate potential applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in medical materials science (Shimizu & Takahashi, 2012).

Polymer Recycling

Research on the chemical recycling of polymers, such as poly(ethylene terephthalate), highlights the importance of chemical processes in sustainability efforts. This research area may suggest applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in facilitating or enhancing recycling processes (Karayannidis & Achilias, 2007).

将来の方向性

特性

IUPAC Name |

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENTXBGEUCFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

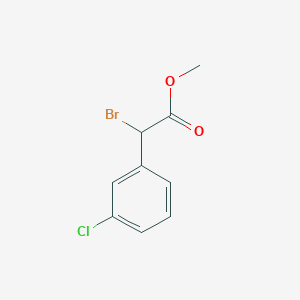

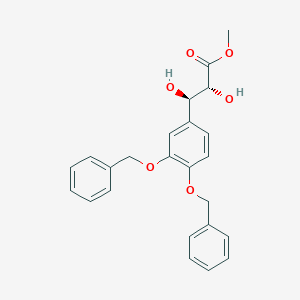

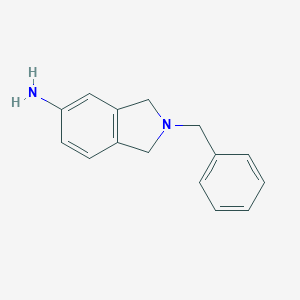

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)